molecular formula C15H33N2O13P B607665 Glycerophosphoinositol lysine CAS No. 425642-33-7

Glycerophosphoinositol lysine

Cat. No.: B607665
CAS No.: 425642-33-7
M. Wt: 480.4
InChI Key: QPXIFSAACCUZHZ-CAUJZTPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerophosphoinositol lysine has an anti-dandruff, anti-inflammatory, anti-ageing activity. It is semi-synthetic derivatives of glycerophosphoinositol, a natural cell component produced by lipid metabolism. It significantly suppresses UVB - induced PGE secretion in NHEK keratinocytes. It provides a marked and rapid reduction of dandruff and related symptoms, such as itchiness and redness, without the side effects with topical cortisone agents, with that it induces erythema by 60% providing a lenitive efficacy comparable to that of cortisonic preparations. It also gives after sun and soothing treatment, control of symptoms of sensitive and inflamed skin, control of dandruff seborrhea dermatitis and related symptoms (redness, itch), prevention of photo-aging and aging (control of skin micro inflammation) and prevention of post-inflammatory spots. Its applications are in after sun care, hair care and skin care products.

Properties

CAS No.

425642-33-7

Molecular Formula

C15H33N2O13P

Molecular Weight

480.4

IUPAC Name

(2S)-2,6-diaminohexanoic acid;[(2R)-2,3-dihydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C9H19O11P.C6H14N2O2/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;7-4-2-1-3-5(8)6(9)10/h3-16H,1-2H2,(H,17,18);5H,1-4,7-8H2,(H,9,10)/t3-,4?,5-,6+,7-,8-,9?;5-/m10/s1

InChI Key

QPXIFSAACCUZHZ-CAUJZTPJSA-N

SMILES

C(CCN)CC(C(=O)O)N.C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Glycerophosphoinositol lysine;  Distinctive gpi lysine;  Gpi lysine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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